![molecular formula C15H15NO6 B5587841 methyl 5-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)-2-furoate](/img/structure/B5587841.png)
methyl 5-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)-2-furoate
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Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to "methyl 5-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)-2-furoate" involves multi-step chemical processes, including condensation reactions, and photophysical property investigations in various solvents. These processes often employ starting materials such as methyl 4-bromobenzoate and iso-vanilline, using catalysts and condensing agents to achieve high yields under optimized conditions (Lou Hong-xiang, 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray single crystal diffraction, infrared spectroscopy, and quantum chemical computational methods. These analyses reveal details about the molecular geometry, electrostatic potential, and vibrational frequencies, providing insights into the structure's stability and behavior in different phases (B. Koşar et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include photoreactions, thermolysis, and Curtius rearrangement, leading to novel structures and functionalities. These reactions are crucial for understanding the reactivity and potential applications of these compounds. The formation of specific products can be influenced by substituents and reaction conditions, highlighting the compound's versatile chemical behavior (R. Gillespie et al., 1979).
Physical Properties Analysis
The physical properties of compounds in this category, such as luminescence and quantum yields, are significantly influenced by their molecular structure and substituents. These properties are essential for applications in materials science and photophysical research. Studies show that specific groups can enhance luminescence properties, indicating the potential for designing materials with desired photophysical characteristics (Soyeon Kim et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-[[4-[(E)-hydroxyiminomethyl]-2-methoxyphenoxy]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-19-14-7-10(8-16-18)3-5-12(14)21-9-11-4-6-13(22-11)15(17)20-2/h3-8,18H,9H2,1-2H3/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQXYLHJFNQJQN-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)OCC2=CC=C(O2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(O2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24781554 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl 5-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)furan-2-carboxylate |
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